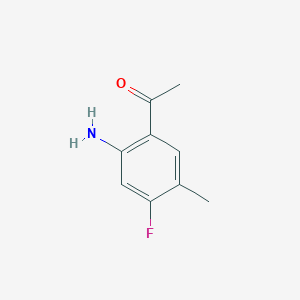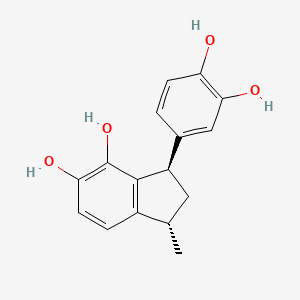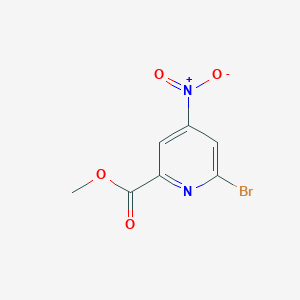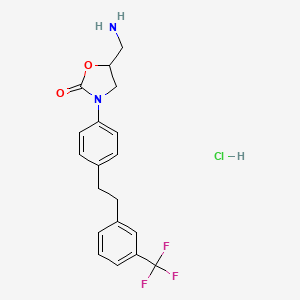
2-Oxazolidinone, 5-(aminomethyl)-3-(4-(2-(3-(trifluoromethyl)phenyl)ethyl)phenyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
- Common reagents: Trifluoromethyl iodide, potassium carbonate.
Attachment of the Aminomethyl Group:
- The aminomethyl group can be introduced through reductive amination of an aldehyde or ketone with an amine.
- Common reagents: Sodium cyanoborohydride, acetic acid.
Industrial Production Methods:
- Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity.
- Techniques such as continuous flow reactors and high-throughput screening can be employed to enhance the efficiency of the synthesis process.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-3-[4-[2-[3-(Trifluoromethyl)Phenyl]Ethyl]Phenyl]Oxazolidin-2-One Hydrochloride typically involves multiple steps:
-
Formation of the Oxazolidinone Ring:
- The oxazolidinone ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
- Common reagents: Ethanol, hydrochloric acid, sodium hydroxide.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Major Products:
- Oxidation of the aminomethyl group can yield imines or nitriles.
- Reduction of the oxazolidinone ring can produce amino alcohols.
- Substitution reactions can lead to the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules.
- It serves as a precursor for the development of new pharmaceuticals and agrochemicals.
Biology:
- The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- It is used in biochemical assays to investigate enzyme inhibition and receptor binding.
Medicine:
- The compound is explored for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
- It is evaluated in preclinical and clinical studies to determine its efficacy and safety.
Industry:
- The compound is used in the development of new materials with specific properties, such as improved thermal stability and chemical resistance.
- It is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
Molecular Targets and Pathways:
- The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors.
- It can inhibit the activity of bacterial ribosomes, leading to the disruption of protein synthesis and bacterial cell death.
- In cancer cells, the compound can induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation.
Comparación Con Compuestos Similares
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action but different chemical structure.
Tedizolid: A newer oxazolidinone antibiotic with enhanced potency and a broader spectrum of activity.
Uniqueness:
- The presence of the trifluoromethyl group in 5-(Aminomethyl)-3-[4-[2-[3-(Trifluoromethyl)Phenyl]Ethyl]Phenyl]Oxazolidin-2-One Hydrochloride imparts unique electronic properties, enhancing its stability and reactivity.
- The compound’s specific substitution pattern allows for targeted interactions with molecular targets, potentially leading to improved therapeutic outcomes.
Propiedades
Número CAS |
84459-95-0 |
|---|---|
Fórmula molecular |
C19H20ClF3N2O2 |
Peso molecular |
400.8 g/mol |
Nombre IUPAC |
5-(aminomethyl)-3-[4-[2-[3-(trifluoromethyl)phenyl]ethyl]phenyl]-1,3-oxazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C19H19F3N2O2.ClH/c20-19(21,22)15-3-1-2-14(10-15)5-4-13-6-8-16(9-7-13)24-12-17(11-23)26-18(24)25;/h1-3,6-10,17H,4-5,11-12,23H2;1H |
Clave InChI |
WNHLEDQUHXPPPM-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(=O)N1C2=CC=C(C=C2)CCC3=CC(=CC=C3)C(F)(F)F)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


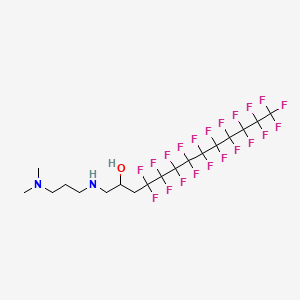
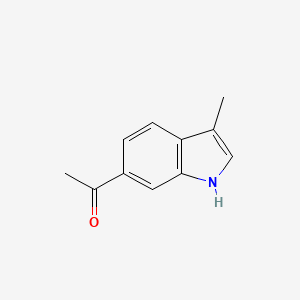

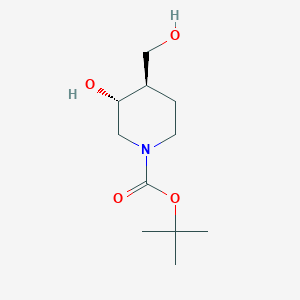

![6-Nitro-1-((2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)-1H-indazole](/img/structure/B12844166.png)

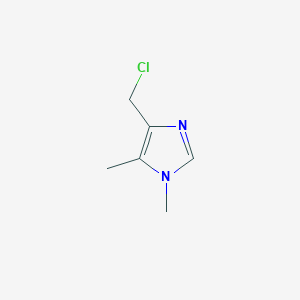
![1-(3-Chloro-4-[(cyclopropylamino) methyl]phenyl)ethanone](/img/structure/B12844208.png)
